molecular formula C14H10Cl3NO2 B11560003 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

Katalognummer: B11560003
Molekulargewicht: 330.6 g/mol
InChI-Schlüssel: KRIUSJUDMDBZKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to trigger immune responses in plants, making it a valuable tool in the study of plant immunity and the development of environmentally-safe pesticides .

Vorbereitungsmethoden

The synthesis of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloro-4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the imino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets in plants. It activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This immune response involves the production of reactive oxygen intermediates (ROIs), changes in ion fluxes, and the activation of defense-related genes .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is part of a structural class of compounds known as phenyl-imino-methyl-phenol derivatives (PMPs). Similar compounds include:

Eigenschaften

Molekularformel

C14H10Cl3NO2

Molekulargewicht

330.6 g/mol

IUPAC-Name

2,4-dichloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-10(6-11(13)16)18-7-8-4-9(15)5-12(17)14(8)19/h2-7,19H,1H3

InChI-Schlüssel

KRIUSJUDMDBZKK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.